N-methyl-6-(trifluoromethyl)pyridazin-3-amine
Overview
Description
“N-methyl-6-(trifluoromethyl)pyridazin-3-amine” is a chemical compound with the CAS Number: 1216271-19-0 . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of “this compound” is 177.13 .Physical and Chemical Properties Analysis
“this compound” is a powder in physical form . It has a melting point of 150-152°C .Scientific Research Applications
Synthesis of Polysubstituted Pyridazinones
Researchers have explored the synthesis of various polysubstituted and ring-fused pyridazinone systems using sequential nucleophilic aromatic substitution processes. This methodology allows for the creation of polyfunctional systems with potential applications in drug discovery. For example, the reaction of tetrafluoropyridazine with nitrogen nucleophiles leads to a mixture of aminated products, showcasing the utility of these compounds in synthesizing novel organic structures (Pattison et al., 2009).
Herbicidal Activity
The modes of action of pyridazinone herbicides have been studied, demonstrating their ability to inhibit photosynthesis in plants. This inhibition is crucial for the phytotoxicity of these compounds, making them effective as herbicides. The research highlights the potential for developing new herbicides based on the pyridazinone structure (Hilton et al., 1969).
Nucleophilic Nitrenoids in Organic Synthesis
The use of pyridinium N-(heteroaryl)aminides as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in gold-catalyzed formal cycloaddition processes has been explored. This approach provides a convergent and regioselective method to access imidazo-fused heteroaromatics, illustrating the versatility of pyridazinone compounds in facilitating complex organic transformations (Garzón & Davies, 2014).
Aza-Diels-Alder Reactions
A highly regioselective method for preparing pyridazine derivatives via aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions has been developed. This method provides direct access to a wide range of 6-aryl-pyridazin-3-amines, showcasing the application of pyridazinone compounds in synthesizing novel chemical entities (Kodama, Sasaki, & Sugimura, 2021).
Quaternary Salts with Pentafluorosulfanyl Group
The synthesis and characterization of the first quaternary salts of pyridine and pyridazine that contain the pentafluorosulfanyl (SF5) group have been reported. These compounds have been shown to possess unique physical properties, such as high densities, indicating their potential for various applications in materials science (Singh et al., 2003).
Safety and Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H302, H312, H315, H318, H332, H335 . These hazard statements correspond to the following hazards: harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
N-methyl-6-(trifluoromethyl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-10-5-3-2-4(11-12-5)6(7,8)9/h2-3H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSPWBHKMVNSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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